Tetradecanol
Overview
Description
Synthesis Analysis
The synthesis of tetradecanol and its derivatives has been explored through various chemical routes. For instance, the synthesis of carbon-13-labeled tetradecanoic acids, from which tetradecanol can be derived, involves treating 1-bromotridecane with K13CN to form the labeled nitrile, subsequently hydrolyzed to yield the desired acid (Sparrow, Patel, & Morrisett, 1983). Another approach for synthesizing tetradecanol derivatives, specifically targeting pheromone compounds, starts from (R)-citronellol, showcasing the versatility of synthetic methods available for creating tetradecanol-based compounds (Mori & Wu, 1991).
Molecular Structure Analysis
Tetradecanol's molecular structure consists of a long hydrocarbon chain terminated with a hydroxyl group, contributing to its chemical behavior and properties. The structure-related studies, such as the synthesis of labeled tetradecanoic acids for NMR spectroscopy, provide insights into the molecular intricacies of tetradecanol and its analogs. These studies contribute to understanding the molecular interactions and stability of tetradecanol in various conditions.
Chemical Reactions and Properties
Tetradecanol undergoes typical alcohol reactions, including esterification and oxidation. The compound's chemical reactions are central to producing esters and other derivatives that have applications in different industrial sectors. For example, tetradecanol can be transformed into tetradecanoic acid through oxidation processes, which further serves as a precursor for various chemical syntheses.
Physical Properties Analysis
The physical properties of tetradecanol, such as melting point, boiling point, and solubility in different solvents, are crucial for its application in industry. For instance, the solubility of tetradecanol in water has been measured, showing lower values than those of its lower homologs, which is significant for its use in formulations where water solubility is a factor (Hoffman & Anacker, 1967).
Chemical Properties Analysis
The chemical properties of tetradecanol, including its reactivity with various chemical agents and its behavior under different chemical conditions, have been explored in the context of its use as a solvent and reactant in chemical syntheses. For example, the role of tetradecanol in the synthesis of high-quality zinc blende CdS quantum dots highlights its utility as a solvent that facilitates the formation of defect-free, narrow blue emission quantum dots (Riehle & Yu, 2020).
Scientific Research Applications
Adsorption at Interfaces : Tetradecanol is used to study the adsorption of surface-active substances at interfaces, such as the hexane/water interface, shedding light on important thermodynamic behaviors (Motomura et al., 1978).
Microemulsions : In the study of microemulsions, tetradecanol helps understand the interface between water and oil in water-dodecane microemulsions (Gabrielli et al., 1988).
Biomaterials for Tissue Engineering : Tetradecanol contributes to the development of "smart" biomaterials, offering potential advancements in tissue engineering and regenerative medicine (Furth, Atala, & Van Dyke, 2007).
Quantum Dot Synthesis : It's an excellent solvent for synthesizing high-quality zinc blende CdS quantum dots, crucial for nanotechnology and optoelectronics (Riehle & Yu, 2020).
Phase Change Materials : Tetradecanol serves as a form-stable phase change material, important in energy storage and thermal regulation applications (Tian et al., 2013).
Polypyrrole Microcapsules : It aids in the preparation of polypyrrole microcapsules, which can entrap chemical species like fluorescent dyes (Mazur, 2009).
Periodontal Disease Treatment : Topically applied tetradecanol complex can control chronic periodontal disease by inhibiting inflammatory cell infiltration and osteoclastic activity (Hasturk et al., 2009).
Immunosuppressive Effects : It has been shown to reduce T cell growth and exhibit immunosuppressive effects on T cell-mediated disorders (Park et al., 2017).
Thermal Energy Storage : Tetradecanol microcapsules with high content are used as phase change materials for thermal energy storage, showcasing its efficiency in heat management (Song, Cao, & Xu, 2013).
Veterinary Periodontal Treatment : Its application in veterinary medicine, particularly for treating periodontal diseases in cats, is under investigation (Anthony, 2019).
Electret Studies : Tetradecanol's electret behavior is studied for understanding internal polarization, which is significant in materials science (Cross & Hart, 1966).
Thermal Properties in Composites : The tetradecanol/graphene aerogel composite shows excellent thermal energy storage capacity, a promising material for energy-efficient technologies (Mu & Li, 2018).
Elastohydrodynamic Contacts : Its rheological response in sliding elastohydrodynamic contacts is crucial for understanding lubrication mechanics (Yagi, Sugimura, & Vergne, 2012).
Enhanced Thermal Conductivity : In composite phase change materials, it significantly improves thermal conductivity, beneficial for thermal management systems (Zeng et al., 2010).
Selective Oxidation : Its selective oxidation using catalysts is key in chemical transformations for industrial applications (Corberán et al., 2014).
Solubility Studies : Understanding tetradecanol's solubility in water at different temperatures is essential in solution chemistry (Hoffman & Anacker, 1967).
Catalytic Dehydrogenation : Its dehydrogenation over copper/barium oxide catalysts offers insights into catalysis and chemical reaction engineering (Pozan, Boz, & Gurkayanak, 2007).
Safety And Hazards
properties
IUPAC Name |
tetradecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3 | |
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InChI Key |
HLZKNKRTKFSKGZ-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCO | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C14H30O | |
Record name | TETRADECANOL | |
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Related CAS |
67905-32-2 (aluminum salt) | |
Record name | Myristyl alcohol [NF] | |
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DSSTOX Substance ID |
DTXSID9026926 | |
Record name | 1-Tetradecanol | |
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Molecular Weight |
214.39 g/mol | |
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Physical Description |
Tetradecanol is a colorless thick liquid (heated) with a faint alcohol odor. Solidifies and floats on water. (USCG, 1999), Liquid; Liquid, Other Solid, Dry Powder; Liquid, Liquid, Other Solid, White solid; [Merck Index], Solid | |
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Boiling Point |
505.8 °F at 760 mmHg (USCG, 1999), 295.8 °C | |
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Flash Point |
285 °F (USCG, 1999), 140.5 °C, 285 °F (141 °C) (Open cup) | |
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Solubility |
In water, 1.91X10-1 mg/L at 25 °C, In water, 0.30 mg/L at 25 °C, Very soluble in ethanol, ether, acetone, benzene, chloroform, Soluble in ether, slightly soluble in alcohol | |
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Density |
0.824 at 100.4 °F (USCG, 1999) - Less dense than water; will float, 0.823 at 40 °C, Bulk density = 7.0 lb/gal; specific gravity: 0.8355 at 20 °C/20 °C, Density: 0.8236 g/cu cm at 38 °C | |
Record name | TETRADECANOL | |
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Vapor Density |
7.39 (Air = 1) | |
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Vapor Pressure |
0.00011 [mmHg], 1.1X10-4 mm Hg at 25 °C | |
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Product Name |
1-Tetradecanol | |
Color/Form |
White solid, White crystals, Leaflets | |
CAS RN |
112-72-1, 67762-30-5, 67762-41-8, 68002-95-9, 68333-80-2, 68855-56-1, 71750-71-5, 75782-87-5, 63393-82-8, 27196-00-5 | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.660 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alcohols, C12-16 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetradecanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alcohols, C14-22 and C16-22-unsatd. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alcohols, C>14 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.055 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetradecanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.911 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alcohols, C12-15 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.271 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alcohols, C10-16 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.908 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MYRISTYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V42034O9PU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-TETRADECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tetradecanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011638 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
99.7 °F (USCG, 1999), 37.7 °C, Liquid Molar Volume = 0.2604 cu m/kmol (determined at the triple point); IG Heat of Formation = -4.8409X10+8 J/kmol; Heat of Fusion at Melting Point = 4.9510X10+7 J/kmol (determined for the beta form), 39.5 °C | |
Record name | TETRADECANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/9108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-TETRADECANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tetradecanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011638 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.